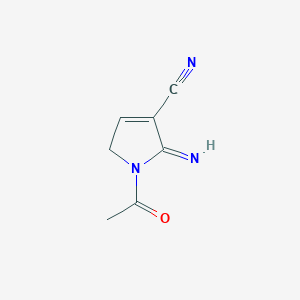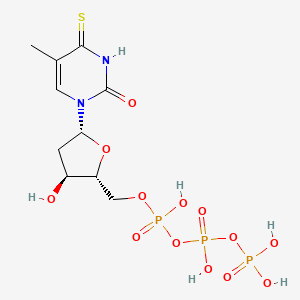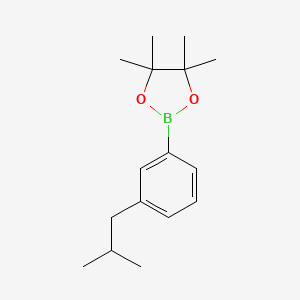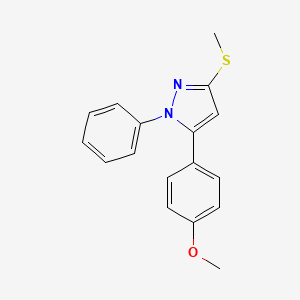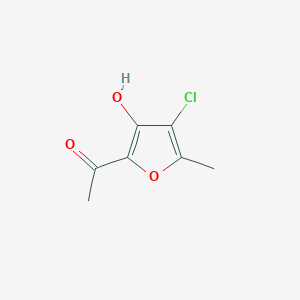![molecular formula C9H10O2 B12854565 [(2S,3S)-3-phenyloxiran-2-yl]methanol CAS No. 99528-63-9](/img/structure/B12854565.png)
[(2S,3S)-3-phenyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of trans-cinnamyl alcohol. One common method involves the use of titanium (IV) isopropylate and tert-butyl hydroperoxide in the presence of L-(+)-diisopropyl tartrate as a chiral catalyst. The reaction is carried out in dichloromethane at -20°C with molecular sieves to achieve high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of asymmetric epoxidation and the use of chiral catalysts are likely employed on a larger scale. The process involves optimizing reaction conditions to maximize yield and enantioselectivity while ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3S)-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used to open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of 1,2-diols.
Substitution: Formation of β-substituted alcohols or ethers.
Applications De Recherche Scientifique
[(2S,3S)-3-phenyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature
Mécanisme D'action
The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]methanol involves its interaction with molecular targets through its oxirane ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical and medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-phenyloxiran-2-yl]methanol: A diastereomer with different stereochemistry.
(2R,3S)-3-phenyloxiran-2-yl]methanol: Another diastereomer with opposite stereochemistry.
Phenylglycidol: A related compound with similar structural features but different functional groups.
Uniqueness
[(2S,3S)-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various organic transformations .
Propriétés
Numéro CAS |
99528-63-9 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
[(2S,3R)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
Clé InChI |
PVALSANGMFRTQM-DTWKUNHWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


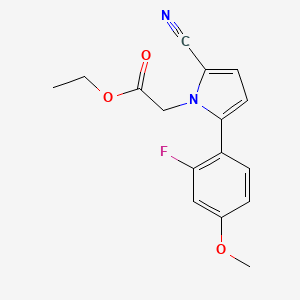
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
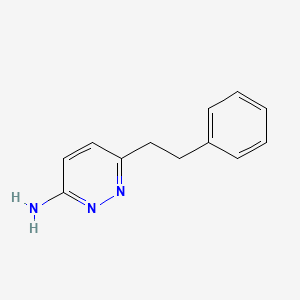
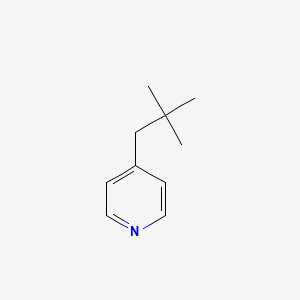

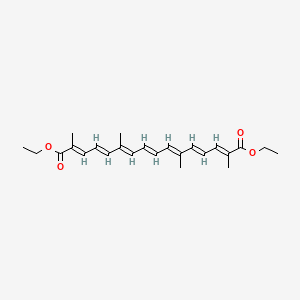
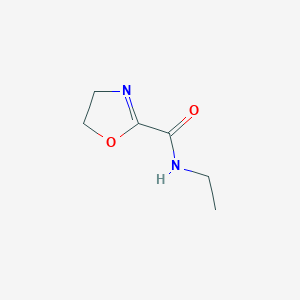
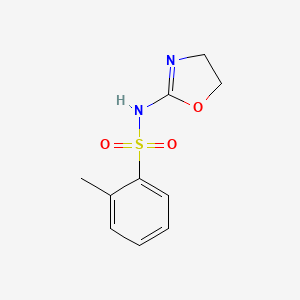
![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
